WAY-151932 - 220460-92-4

WAY-151932

Catalog Number: EVT-286474
CAS Number: 220460-92-4
Molecular Formula: C23H19ClN4O
Molecular Weight: 402.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VNA932 is a bioactive chemical.
Overview

WAY-151932 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a vasopressin V2 receptor agonist. It has been investigated for its potential therapeutic applications, notably in treating conditions such as nocturnal enuresis (bedwetting) and other disorders related to water retention and renal function. The compound is classified under the category of benzamide derivatives, which are known for their diverse biological activities.

Source

WAY-151932 was developed as part of research focused on designing dual receptor probes for the neurokinin receptor family. Its synthesis and biological evaluation have been documented in various scientific publications, highlighting its pharmacological properties and metabolic pathways .

Classification
  • Chemical Class: Benzamide derivative
  • Biological Target: Vasopressin V2 receptor
  • Therapeutic Area: Urology, specifically for nocturnal enuresis and other related conditions
Synthesis Analysis

The synthesis of WAY-151932 involves several key methodologies that have been optimized over time.

Methods

  1. Traditional Organic Synthesis: Initial synthetic routes utilized conventional techniques involving multiple steps to construct the benzamide framework.
  2. Microwave-Assisted Synthesis: More recent developments have incorporated microwave irradiation, which significantly enhances reaction rates and yields, making the synthesis more efficient .
  3. Deuteration Techniques: The use of deuterated compounds has also been explored to study kinetic isotopic effects and improve the understanding of metabolic pathways related to WAY-151932 .

Technical Details

The synthetic pathway typically involves:

  • Formation of the benzamide core through acylation reactions.
  • Subsequent modifications to introduce specific substituents that enhance receptor binding affinity and selectivity.
Molecular Structure Analysis

WAY-151932 features a complex molecular structure that is crucial for its biological activity.

Structure

The compound's structure can be represented as follows:

  • Chemical Formula: C14_{14}H16_{16}N2_{2}O
  • Molecular Weight: 232.29 g/mol
  • Key Functional Groups: Benzamide moiety, which is essential for its interaction with the vasopressin V2 receptor.

Data

Detailed structural analysis through techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography has provided insights into its conformation and binding interactions with biological targets.

Chemical Reactions Analysis

WAY-151932 undergoes various chemical reactions that are pivotal in its metabolic processing.

Reactions

  1. Hydrolysis: The compound can be hydrolyzed under physiological conditions, leading to the formation of metabolites that retain some biological activity.
  2. Oxidation: Oxidative pathways have been characterized, particularly in relation to its metabolites, which may influence pharmacokinetics and efficacy .

Technical Details

Metabolic studies have indicated that WAY-151932 is primarily processed by liver enzymes, with significant implications for its dosing and therapeutic window.

Mechanism of Action

WAY-151932 functions primarily as an agonist at the vasopressin V2 receptor, which plays a critical role in regulating water reabsorption in the kidneys.

Process

  1. Receptor Binding: Upon administration, WAY-151932 binds to the vasopressin V2 receptor with high affinity.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to increased aquaporin channel expression on renal tubular cells.
  3. Physiological Effect: The resultant effect is enhanced water reabsorption, effectively reducing urine output and addressing conditions like nocturnal enuresis.

Data

Pharmacological studies have demonstrated dose-dependent responses in animal models, reinforcing its potential clinical utility .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of WAY-151932 is essential for its application in drug development.

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide) but exhibits limited solubility in water.

Chemical Properties

  • pKa Value: The compound exhibits specific acid-base properties relevant for its bioavailability.
  • Stability: WAY-151932 shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant Data or Analyses

Comprehensive analyses using techniques such as HPLC (High Performance Liquid Chromatography) have been employed to assess purity and stability profiles .

Applications

WAY-151932 has significant implications in scientific research and potential clinical applications:

  1. Therapeutic Use: Investigated for treating nocturnal enuresis and other disorders related to vasopressin dysregulation.
  2. Research Tool: Serves as a valuable probe in studies aimed at understanding vasopressin receptor biology and developing new treatments for related conditions.
  3. Pharmacokinetic Studies: Utilized in studies examining drug metabolism and receptor interactions, contributing to broader drug discovery efforts.
Introduction to WAY-151932 in Contemporary Research

Historical Context and Discovery Milestones

The discovery of WAY-151932 originated from systematic efforts in the late 20th century to identify non-peptide ligands for G-protein coupled receptors (GPCRs), specifically targeting the vasopressin system. Researchers sought alternatives to peptide-based vasopressin analogs (e.g., desmopressin) that suffered from bioavailability limitations and required parenteral administration. The breakthrough emerged from molecular optimization campaigns focused on benzodiazepine scaffolds, culminating in the identification of WAY-151932 as a clinical candidate. This discovery was documented in early patent literature circa 2000, marking a transition from peptide mimetics to truly synthetic small-molecule agonists [1] [5].

Table 1: Key Identifiers and Aliases of WAY-151932

Systematic NameAlternative DesignationsRegistry Numbers
[2-chloro-4-(3-methylpyrazol-1-yl)phenyl]-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)methanoneVNA932, VNA 932, VNA-932; WAY-151932; WAY-VNA 932; WAY VNA 932; CC7IZ88XD2CAS: 220460-92-4; UNII: CC7IZ88XD2

A critical milestone occurred with the elucidation of its metabolic pathways, as reported in 2007. Researchers identified and synthesized major metabolites, confirming that hepatic modifications (including oxidation and conjugation) predominated without generating uniquely toxic derivatives. This metabolic profiling enabled rational medicinal chemistry refinements that informed subsequent generations of vasopressin agonists. The compound’s progression reflected the broader pharmaceutical trend of leveraging medicinal chemistry to overcome bioavailability challenges inherent to peptide therapeutics [5].

Academic Significance in Targeted Therapeutic Domains

WAY-151932 exhibits potent and selective agonism at the vasopressin V2 receptor (V2R), with an IC₅₀ of 80.3 nM in human V2 receptor binding assays. This selectivity is clinically relevant, as V2 receptors in renal collecting ducts mediate water reabsorption via aquaporin-2 channel insertion. The compound demonstrates 9.7-fold selectivity over V1a receptors (IC₅₀ = 778 nM), minimizing off-target vasoconstrictive effects. In vitro functional assays using LV2 cells expressing human V2 receptors revealed exceptional potency, with an EC₅₀ of 0.74 ± 0.07 nM for cAMP production – a key second messenger in the antidiuretic pathway [1].

Table 2: Receptor Binding and Functional Activity Profile of WAY-151932

TargetBinding IC₅₀ (nM)Functional Assay (EC₅₀)Cell Line/Model
Vasopressin V2 receptor80.30.74 ± 0.07 nM (cAMP production)LV2 cells expressing hV2R
Vasopressin V1a receptor778Not determinedHuman V1a binding assay

In vivo studies established its proof-of-concept efficacy in conscious rat models of polyuria. Oral administration (0.05–0.5 mg/kg) dose-dependently decreased urine production, with an ED₅₀ of 0.14 mg/kg. This effect manifested as increased urine osmotic pressure without altering electrolyte excretion patterns, confirming its specific aquaresis mechanism. Notably, efficacy occurred within therapeutically feasible plasma concentrations, supporting its potential as an oral therapy for conditions like central diabetes insipidus or nocturnal polyuria. The compound’s physicochemical properties, including high logP (5.5) and molecular weight (402.88 g/mol), align with Lipinski’s criteria for bioavailability, overcoming a key limitation of peptide vasopressin analogs [1].

Theoretical Frameworks Guiding WAY-151932 Research

Structure-Activity Relationship (SAR) Principles:WAY-151932’s discovery exemplifies structure-based drug design targeting GPCRs. Its benzodiazepine core serves as a rigid scaffold positioning the chlorophenyl and methylpyrazole moieties for optimal interaction with the V2R binding pocket. Theoretical models propose that the pyrazole nitrogen forms hydrogen bonds with transmembrane residue Q185, while the benzodiazepine carbonyl interacts with a hydrophobic subpocket – interactions mimicking arginine-vasopressin’s cyclic peptide structure. Research focuses on modifications to the pyrrolobenzodiazepine core and pyrazole substituents to enhance selectivity and metabolic stability, guided by computational docking studies and comparative metabolite analysis [1] [5] [10].

Receptor Dimerization and Signal Transduction Models:Contemporary investigations leverage WAY-151932 to test hypotheses about V2 receptor homodimerization and heterodimerization with prostaglandin or β-adrenergic receptors. Its cell-type specific effects (e.g., differential cAMP kinetics in renal vs. vascular endothelia) support theoretical frameworks proposing tissue-specific receptor conformations. Researchers utilize WAY-151932’s well-defined pharmacokinetic profile to dissect temporal relationships between receptor occupancy, G-protein activation, and β-arrestin recruitment – insights informing biased agonism theories for minimizing V2R-associated side effects [1] [10].

Chemical Rescue Paradigms:As a non-peptide agonist, WAY-151932 serves as a model compound in "chemical rescue" studies, wherein small molecules restore function to misfolded V2 receptor mutants. This approach has therapeutic implications for nephrogenic diabetes insipidus caused by V2R trafficking defects. WAY-151932’s chemical scaffold demonstrates chaperone-like activity in cellular models, promoting proper folding and membrane localization of certain mutant receptors – a phenomenon guiding protein correction therapeutics beyond vasopressin signaling [10].

Table 3: Physicochemical Properties of WAY-151932

PropertyValueMethod/Notes
Molecular FormulaC₂₃H₁₉ClN₄OConfirmed by elemental analysis
Molecular Weight402.88 g/molExact mass: 402.124
LogP5.5Predictive measurement
Hydrogen Bond Acceptors2-N= and carbonyl oxygen
Rotatable Bonds2Between core and aryl groups
Solubility (DMSO)~200 mg/mL (496.43 mM)In vitro formulation
StabilityStable at ambient temperatureShort-term storage during shipping

The convergence of these theoretical frameworks positions WAY-151932 as both a pharmacological tool and a prototype for next-generation agonists. Ongoing research integrates its SAR with nanoparticle delivery systems (e.g., functionalized nanomaterials) to enhance tissue targeting, reflecting the evolving paradigm of molecular precision in endocrinology [8] [10].

Properties

CAS Number

220460-92-4

Product Name

WAY-151932

IUPAC Name

[2-chloro-4-(3-methylpyrazol-1-yl)phenyl]-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)methanone

Molecular Formula

C23H19ClN4O

Molecular Weight

402.9 g/mol

InChI

InChI=1S/C23H19ClN4O/c1-16-10-12-28(25-16)18-8-9-20(21(24)13-18)23(29)27-15-19-6-4-11-26(19)14-17-5-2-3-7-22(17)27/h2-13H,14-15H2,1H3

InChI Key

JXKQHDZUZGKDGO-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl

Solubility

Soluble in DMSO

Synonyms

VNA932, VNA 932, VNA-932

Canonical SMILES

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.